Glycin-Natriumsalz-Hydrat

Übersicht

Beschreibung

Glycine sodium salt hydrate is a derivative of glycine, an amino acid. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . It has been used as a component of buffer for homogenization of whole muscle for protein extraction and in electrophoresis buffer .

Molecular Structure Analysis

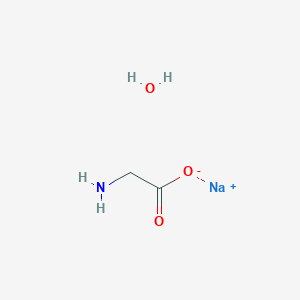

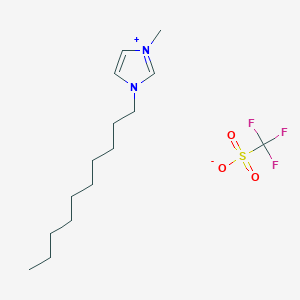

The linear formula of glycine sodium salt hydrate is H2NCH2CO2Na · xH2O . The molecular weight is 97.05 (anhydrous basis) .Physical And Chemical Properties Analysis

Glycine sodium salt hydrate is a solid substance . It has a melting point of 197-201 °C (lit.) . It is also known to be highly soluble in water .Wissenschaftliche Forschungsanwendungen

Komponente für Protein-Extraktions-Puffer

Glycin-Natriumsalz-Hydrat wird als Komponente von Pufferlösungen für die Homogenisierung von Vollmuskelgewebe verwendet. Dieser Prozess ist entscheidend für die Extraktion von Proteinen, die dann für verschiedene biochemische Studien analysiert werden können .

Elektrophorese-Puffer

Bei der Elektrophorese, einer Methode zur Trennung von DNA, RNA oder Proteinen nach Größe und Ladung, dient this compound als Schlüsselkomponente im Puffersystem. Es hilft, den pH-Wert und die Leitfähigkeit während des Verfahrens zu erhalten .

Neurotransmitter-Studien

Diese Verbindung wurde in immunhistochemischen Färbeverfahren verwendet, um Neurotransmitter in Querschnitten des Zebrafisch-Rückenmarks zu untersuchen. Diese Anwendung ist in der Neurowissenschaftenforschung von Bedeutung, insbesondere beim Verständnis neuronaler Bahnen und Störungen .

Wirkmechanismus

Target of Action

Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .

Mode of Action

The mode of action of glycine sodium salt hydrate involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .

Biochemical Pathways

Glycine sodium salt hydrate affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .

Result of Action

The molecular and cellular effects of the action of glycine sodium salt hydrate are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .

Action Environment

The action, efficacy, and stability of glycine sodium salt hydrate can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .

Biochemische Analyse

Biochemical Properties

Glycine sodium salt hydrate plays a significant role in biochemical reactions. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . Glycine sodium salt hydrate interacts with various enzymes, proteins, and other biomolecules, modulating intracellular Ca2+ levels and cytokines production .

Cellular Effects

Glycine sodium salt hydrate exerts various effects on cells and cellular processes. It aids in increasing the quality of sleep and neurological functions . It is essential for the regulation of immune function, metabolism, growth, and development . Glycine sodium salt hydrate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, glycine sodium salt hydrate exerts its effects through several mechanisms. It modulates intracellular Ca2+ levels and cytokines production . Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage .

Metabolic Pathways

Glycine sodium salt hydrate is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Eigenschaften

IUPAC Name |

sodium;2-aminoacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJQGPVMMRXSQW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635459 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207300-76-3 | |

| Record name | Sodium aminoacetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)

![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)